

9-Anthracenepropionic Acid (CAS No. 41034-83-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 9-Anthracenepropionic acid

Cat. No.: B134796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **9-Anthracenepropionic acid**, a fluorescent polycyclic aromatic hydrocarbon derivative. It covers its physicochemical properties, detailed synthesis and purification protocols, and its applications as a fluorescent probe in biological research.

Physicochemical Properties

9-Anthracenepropionic acid, also known as 3-(anthracen-9-yl)propanoic acid, is a derivative of anthracene, a three-ring aromatic hydrocarbon.^[1] The addition of a propionic acid functional group at the 9-position imparts specific chemical and physical characteristics that distinguish it from its parent compound. The presence of the carboxylic acid group introduces polarity and allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile molecule for various research applications.^[1] While the anthracene core is hydrophobic, the carboxylic acid moiety provides a degree of hydrophilicity.^[1]

| Property | Value | Source |
|---------------------------------------|--|------------------------------|
| CAS Number | 41034-83-7 | [2] |
| Molecular Formula | C ₁₇ H ₁₄ O ₂ | [2] |
| Molecular Weight | 250.29 g/mol | PubChem |
| Melting Point | 193-197 °C | ChemBK |
| Appearance | Powder | Sigma-Aldrich |
| UV-Vis Absorption (λ _{max}) | 254 nm, with additional bands at 330, 347, 365, and 384 nm (for Anthracene-9-carboxylic acid in ethanol) | [1] |
| Fluorescence Emission | Broad fluorescence around 470 nm in aprotic solvents (for Anthracene-9-carboxylic acid) | [1] |
| pKa | Approximately 4-5 (typical for carboxylic acids) | General Chemistry Principles |

Synthesis and Purification

The primary and most effective method for the synthesis of **9-Anthracenepropionic acid** is the malonic ester synthesis.[3][4] This versatile reaction allows for the formation of a carboxylic acid from an alkyl halide.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the synthesis of **9-Anthracenepropionic acid** starting from 9-(chloromethyl)anthracene and diethyl malonate.

Materials:

- Diethyl malonate
- Sodium ethoxide (NaOEt)

- Absolute ethanol
- 9-(chloromethyl)anthracene
- Diethyl ether
- Aqueous Sodium Hydroxide (NaOH) solution
- Aqueous Hydrochloric Acid (HCl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Organic synthesis glassware (round-bottom flasks, condenser, dropping funnel, etc.)
- Heating mantle
- Magnetic stirrer

Procedure:

- **Enolate Formation:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the α -carbon of the diethyl malonate, forming a resonance-stabilized enolate.^{[4][5][6]}
- **Alkylation:** Dissolve 9-(chloromethyl)anthracene in a minimal amount of a suitable solvent like diethyl ether. Add this solution dropwise to the freshly prepared diethyl malonate enolate solution. The enolate acts as a nucleophile, attacking the electrophilic carbon of 9-(chloromethyl)anthracene in an $\text{S}_\text{N}2$ reaction to form diethyl 2-(anthracen-9-ylmethyl)malonate.^{[5][6]} Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
- **Saponification (Ester Hydrolysis):** After the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux. The hydroxide ions will hydrolyze the two ester groups of the substituted malonic ester to carboxylate salts.^{[5][7]}
- **Acidification and Decarboxylation:** Cool the reaction mixture to room temperature and then acidify it by the slow addition of aqueous hydrochloric acid until the solution is acidic to litmus

paper. The acidification protonates the carboxylate groups to form a β -dicarboxylic acid. Upon gentle heating, this intermediate readily undergoes decarboxylation (loss of CO_2) to yield **9-Anthracenepropionic acid**.^{[5][7]}

- Work-up and Isolation: Extract the crude product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude **9-Anthracenepropionic acid**.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.^{[8][9]} The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Materials:

- Crude **9-Anthracenepropionic acid**
- Recrystallization solvent (e.g., ethanol, acetic acid, or a mixture of solvents)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair for recrystallization.
- Dissolution: Place the crude **9-Anthracenepropionic acid** in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.^[9]

- **Hot Filtration (if necessary):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the **9-Anthracenepropionic acid** will decrease, leading to the formation of pure crystals.^{[8][9]} The cooling process can be further enhanced by placing the flask in an ice bath.
- **Collection of Crystals:** Collect the purified crystals by vacuum filtration using a Buchner funnel.^[8]
- **Washing and Drying:** Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator to remove all traces of the solvent.

Applications in Research

The intrinsic fluorescence of the anthracene moiety makes **9-Anthracenepropionic acid** a valuable tool in various scientific disciplines, particularly as a fluorescent probe to study biological systems.^[1]

Experimental Protocol: Use as a Fluorescent Probe for Lipid Membranes

This protocol provides a general framework for using **9-Anthracenepropionic acid** to study the properties of lipid bilayers, such as fluidity and phase transitions. The hydrophobic anthracene group partitions into the nonpolar region of the membrane, while the polar carboxylic acid group can be located at the interface.

Materials:

- **9-Anthracenepropionic acid** stock solution (in a suitable organic solvent like ethanol or DMSO)
- Liposomes or model membranes (e.g., prepared from phosphatidylcholine)
- Buffer solution (e.g., PBS)

- Fluorometer

Procedure:

- Probe Incorporation: Add a small aliquot of the **9-Anthracenepropionic acid** stock solution to the liposome suspension while vortexing to ensure even distribution. The final concentration of the probe should be low enough to avoid self-quenching.
- Incubation: Incubate the mixture for a period to allow the probe to partition into the lipid bilayers. The incubation time and temperature may need to be optimized.
- Fluorescence Measurements:
 - Emission Spectra: Excite the sample at a wavelength corresponding to the absorption maximum of the anthracene moiety (around 360-380 nm) and record the fluorescence emission spectrum. Changes in the spectral shape, position of the emission maximum, and fluorescence intensity can provide information about the polarity and viscosity of the probe's microenvironment within the membrane.[\[10\]](#)
 - Fluorescence Anisotropy/Polarization: Measure the fluorescence anisotropy or polarization of the incorporated probe. Changes in these parameters can be related to the rotational mobility of the probe, which in turn reflects the fluidity of the lipid bilayer.
 - Temperature-Dependent Studies: Perform fluorescence measurements over a range of temperatures to study phase transitions in the lipid membrane.

Experimental Protocol: Protein Interaction Studies via Fluorescence Quenching

Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins.[\[11\]](#)[\[12\]](#) If the protein contains tryptophan residues, their intrinsic fluorescence can be quenched upon binding of a ligand. Alternatively, the fluorescence of a probe like **9-Anthracenepropionic acid** can be quenched upon interaction with a protein.

Materials:

- **9-Anthracenepropionic acid** solution of known concentration

- Protein solution of known concentration in a suitable buffer
- Fluorometer

Procedure:

- Fluorescence Spectrum of the Probe: Record the fluorescence emission spectrum of the **9-Anthracenepropionic acid** solution in the absence of the protein.
- Titration: Sequentially add small aliquots of the protein solution to the **9-Anthracenepropionic acid** solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
- Data Analysis:
 - Monitor the decrease in the fluorescence intensity of **9-Anthracenepropionic acid** as a function of the protein concentration.
 - Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and gain insights into the binding mechanism (static vs. dynamic quenching).
 - If binding occurs, the data can be further analyzed to determine the binding constant (K_a) and the number of binding sites (n).[\[13\]](#)

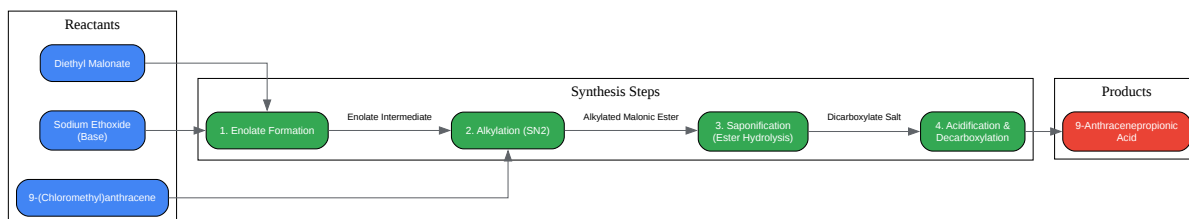
Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature to suggest that **9-Anthracenepropionic acid** is directly involved in or modulates any particular biological signaling pathways. Its primary utility in a biological context is as a fluorescent probe to study the biophysical properties of membranes and molecular interactions.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the malonic ester synthesis of **9-Anthracenepropionic acid**.



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Caption: Workflow for the malonic ester synthesis of **9-Anthracenepropionic acid**.

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